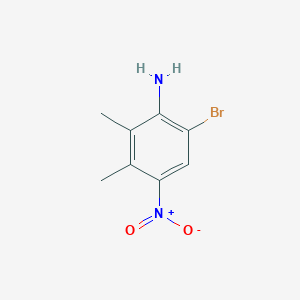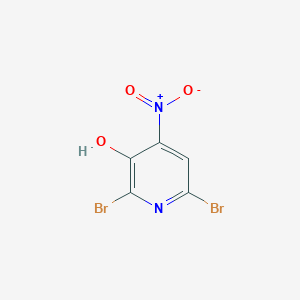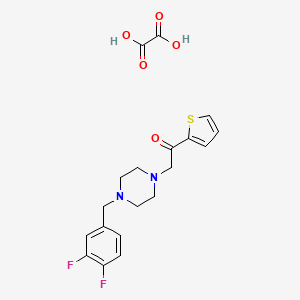![molecular formula C8H16Cl2N2O B2887652 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride CAS No. 2504202-53-1](/img/structure/B2887652.png)
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride” is a chemical compound with the molecular formula C8H16N2.2ClH . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2O.2ClH/c1-10-6-8(4-7(10)11)2-3-9-5-8;;/h9H,2-6H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.13 . It is a solid substance .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of compounds structurally related to "2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride" and their evaluation as antihypertensive agents reveal a method for producing substances that might contribute to medical treatments for hypertension. The study emphasizes the role of substituent positioning in enhancing biological activity, demonstrating how chemical modifications can influence the effectiveness of potential therapeutics (Caroon et al., 1981).
Radioprotective Properties
- Research on compounds similar to "this compound" highlights their radioprotective properties, showcasing their ability to protect against lethal doses of radiation. This indicates potential applications in enhancing radioprotection, which could benefit individuals exposed to radiation, whether for medical treatments or in environments with high radiation levels (Shapiro et al., 1968).
Chemical Reactivity and Structural Analysis
- The reactivity of related compounds in synthesizing heterocyclic structures elucidates the versatility of "this compound" derivatives in organic chemistry. Studies on crystalline and molecular structures offer insights into how these compounds can be used as intermediates in synthesizing complex molecules, highlighting their role in developing new chemical entities (Silaichev et al., 2012).
Application in Peptide Synthesis
- The utility of related spirocyclic compounds in peptide synthesis demonstrates their significance in creating bioactive molecules. The ability to act as synthons for dipeptides suggests potential applications in the development of new drugs and therapeutic peptides, showcasing the broader implications of "this compound" in medicinal chemistry (Suter et al., 2000).
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of 2-Methyl-2,7-diazaspiro[4It is believed that the compound interacts with its targets in a way that induces changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-2,7-diazaspiro[4Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 2-Methyl-2,7-diazaspiro[4More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-2,7-diazaspiro[4Like many other compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-6-8(4-7(10)11)2-3-9-5-8;;/h9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXOUKTERHTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNC2)CC1=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)


![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)

![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)